molecular formula C14H15N3O3S B4444320 3-[(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide

3-[(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide

Cat. No.: B4444320
M. Wt: 305.35 g/mol
InChI Key: UISFLSXOIGQNFR-UHFFFAOYSA-N
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Description

3-[(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide is a useful research compound. Its molecular formula is C14H15N3O3S and its molecular weight is 305.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.08341252 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 3-[(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1, hormones that stimulate a decrease in blood glucose levels .

Mode of Action

This compound interacts with its target, DPP-4, by binding to the active site of the enzyme . This binding inhibits the activity of DPP-4, preventing it from breaking down incretins . As a result, the levels of incretins increase, promoting insulin secretion and inhibiting glucagon release, which in turn helps to regulate blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin pathway. Incretins, such as GLP-1, are hormones that are released after meals and stimulate insulin secretion from pancreatic β-cells . By inhibiting DPP-4, this compound prolongs the action of incretins, enhancing the insulin response to glucose and thereby helping to regulate blood glucose levels .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) of a drug can significantly impact its bioavailability and therapeutic effect .

Result of Action

The result of the action of this compound is an increase in the levels of incretins, particularly GLP-1 . This leads to enhanced insulin secretion and reduced glucagon release, helping to regulate blood glucose levels . This can be beneficial in conditions such as type 2 diabetes, where regulation of blood glucose is impaired .

Action Environment

The action of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the patient, and genetic factors . For example, other drugs that affect the same biochemical pathways could potentially enhance or interfere with the action of this compound . Additionally, factors such as the patient’s age, liver function, and kidney function could influence the metabolism and excretion of the drug, affecting its efficacy and potential side effects .

Properties

IUPAC Name

3-(methanesulfonamido)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-21(19,20)17-13-6-2-5-12(8-13)14(18)16-10-11-4-3-7-15-9-11/h2-9,17H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISFLSXOIGQNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.